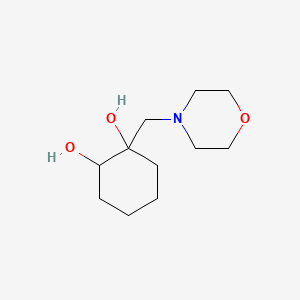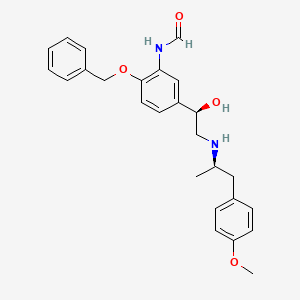
N-(2-(benzyloxy)-5-((R)-1-hydroxy-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(benzyloxy)-5-(®-1-hydroxy-2-((®-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide is a complex organic compound with a unique structure that includes benzyloxy, hydroxy, and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzyloxy)-5-(®-1-hydroxy-2-((®-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. Common synthetic routes may include:
Formation of Benzyloxy Intermediate: The benzyloxy group can be introduced through the reaction of a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of Hydroxy and Amino Groups: The hydroxy and amino groups can be introduced through selective reduction and amination reactions. For example, the reduction of a nitro group to an amino group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas (H2).
Formation of the Final Compound: The final step involves the coupling of the benzyloxy intermediate with the hydroxy and amino-containing intermediate under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(2-(benzyloxy)-5-(®-1-hydroxy-2-((®-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl-containing compound, while reduction would yield a hydroxy-containing compound.
科学的研究の応用
N-(2-(benzyloxy)-5-(®-1-hydroxy-2-((®-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2-(benzyloxy)-5-(®-1-hydroxy-2-((®-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2-(benzyloxy)-5-(®-1-hydroxy-2-((®-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)acetamide
- N-(2-(benzyloxy)-5-(®-1-hydroxy-2-((®-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)propionamide
Uniqueness
N-(2-(benzyloxy)-5-(®-1-hydroxy-2-((®-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C26H30N2O4 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
N-[5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-phenylmethoxyphenyl]formamide |
InChI |
InChI=1S/C26H30N2O4/c1-19(14-20-8-11-23(31-2)12-9-20)27-16-25(30)22-10-13-26(24(15-22)28-18-29)32-17-21-6-4-3-5-7-21/h3-13,15,18-19,25,27,30H,14,16-17H2,1-2H3,(H,28,29)/t19-,25+/m1/s1 |
InChIキー |
RIYABDFRTCZRRF-CLOONOSVSA-N |
異性体SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)OCC3=CC=CC=C3)NC=O)O |
正規SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)NC=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



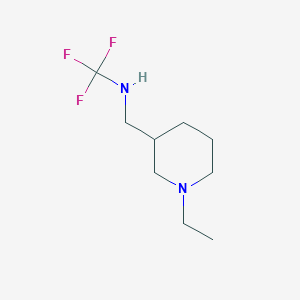
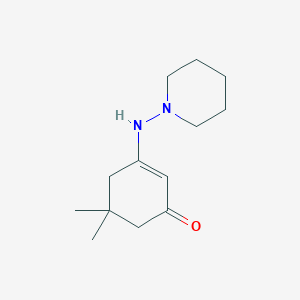
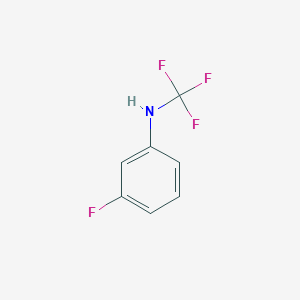
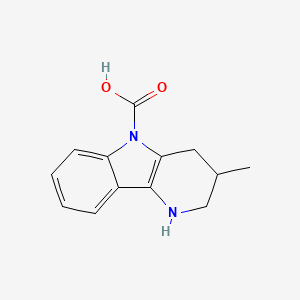



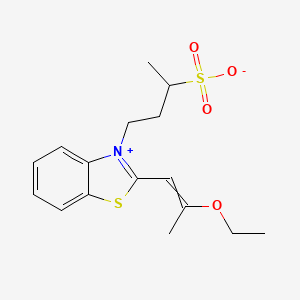
![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)
![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)
![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)

